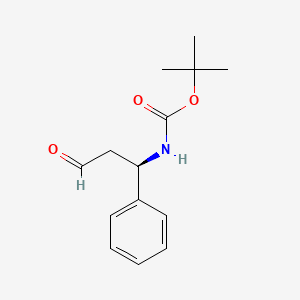

Boc-(R)-3-Amino-3-phenylpropanal

描述

Overview of the Significance of Stereodefined Amino Aldehydes as Chiral Building Blocks

Stereodefined amino aldehydes are highly prized intermediates in organic synthesis. Their value stems from the presence of two key functional groups: an amino group and an aldehyde. This bifunctionality allows for a diverse range of chemical transformations, making them versatile starting points for the synthesis of more complex molecules like amino alcohols, diamines, and various heterocyclic systems.

The "chiral" nature of these building blocks is of paramount importance. Many biological molecules, such as amino acids and sugars, exist as single enantiomers. wikipedia.org Consequently, the biological activity of synthetic compounds, particularly pharmaceuticals, is often dependent on their specific stereochemistry. nih.gov Employing stereodefined amino aldehydes allows chemists to control the three-dimensional arrangement of atoms in the target molecule from an early stage, a process known as asymmetric or enantioselective synthesis. wikipedia.orgnih.gov This approach is often more efficient than separating a mixture of stereoisomers later in the synthetic sequence. nih.gov

The Role of the tert-Butoxycarbonyl (Boc) Protecting Group in Amino Acid and Amine Chemistry

The reactivity of the amino group in amino aldehydes necessitates the use of a protecting group during many synthetic transformations. chemistrysteps.com The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for amines in organic synthesis, particularly in peptide synthesis. total-synthesis.com

The Boc group offers several key advantages:

Stability: It is stable to a wide range of reaction conditions, including basic and nucleophilic reagents, as well as catalytic hydrogenation. total-synthesis.comorganic-chemistry.org This stability ensures that the protected amino group remains intact while other parts of the molecule are being modified.

Ease of Introduction: The Boc group is typically introduced by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc anhydride) in the presence of a base. vaia.comsemanticscholar.org

Mild Removal: A crucial feature of the Boc group is its lability under mild acidic conditions, such as with trifluoroacetic acid (TFA). chemistrysteps.com This allows for the deprotection of the amine under conditions that are unlikely to affect other acid-sensitive functional groups, a concept known as orthogonality. total-synthesis.comorganic-chemistry.org The removal process proceeds through the formation of a stable tert-butyl cation, which then typically forms isobutene and carbon dioxide. chemistrysteps.comtotal-synthesis.com

This combination of stability and selective removal makes the Boc group an invaluable tool for managing the reactivity of amino groups in complex synthetic sequences.

Foundational Concepts of Chirality and Enantioselectivity in Molecular Design and Synthesis

Chirality is a fundamental property of molecules that lack an internal plane of symmetry and are therefore non-superimposable on their mirror images. lifechemicals.com These non-superimposable mirror images are called enantiomers . Enantiomers possess identical physical properties such as melting point and boiling point, but they differ in their interaction with plane-polarized light and with other chiral molecules. nih.gov

Enantioselectivity in synthesis refers to a chemical reaction or reaction sequence that preferentially forms one enantiomer over the other. wikipedia.org Achieving high enantioselectivity is a primary goal in the synthesis of pharmaceuticals and other biologically active compounds, as different enantiomers of a drug can have vastly different pharmacological effects. nih.govlifechemicals.com For instance, one enantiomer may be therapeutically active, while the other may be inactive or even harmful. nih.gov

The design and synthesis of enantiomerically pure compounds rely on several key strategies, including:

Enantioselective Catalysis: Using chiral catalysts to direct a reaction towards the formation of a specific enantiomer. wikipedia.org

Chiral Auxiliaries: Temporarily attaching a chiral group to the starting material to guide the stereochemical outcome of a reaction. wikipedia.org

Chiral Pool Synthesis: Utilizing readily available, enantiomerically pure natural products as starting materials. wikipedia.org

The use of chiral building blocks like Boc-(R)-3-Amino-3-phenylpropanal falls under the umbrella of chiral pool synthesis, providing a direct and efficient route to enantiomerically enriched target molecules.

Structure

3D Structure

属性

IUPAC Name |

tert-butyl N-[(1R)-3-oxo-1-phenylpropyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO3/c1-14(2,3)18-13(17)15-12(9-10-16)11-7-5-4-6-8-11/h4-8,10,12H,9H2,1-3H3,(H,15,17)/t12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGPCDZZHEWGTEU-GFCCVEGCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformational Chemistry of Boc R 3 Amino 3 Phenylpropanal

Nucleophilic Addition Reactions to the Aldehyde Carbonyl

The aldehyde functional group in Boc-(R)-3-Amino-3-phenylpropanal is an electrophilic center, susceptible to attack by various nucleophiles. masterorganicchemistry.com This reaction, known as nucleophilic addition, transforms the planar, sp²-hybridized carbonyl carbon into a tetrahedral, sp³-hybridized carbon, typically resulting in the formation of a secondary alcohol. masterorganicchemistry.comyoutube.com

Organometallic reagents, such as Grignard (R-MgX) and organolithium (R-Li) reagents, are potent nucleophiles due to their highly polarized carbon-metal bonds, which impart significant carbanionic character. youtube.com They readily attack the electrophilic carbonyl carbon of the aldehyde in an irreversible addition reaction. masterorganicchemistry.com The initial product is a magnesium or lithium alkoxide intermediate, which upon aqueous workup is protonated to yield a secondary alcohol. youtube.com

For instance, the reaction of this compound with an organometallic reagent results in the formation of a new carbon-carbon bond and a new stereocenter. The general mechanism involves the nucleophilic attack of the alkyl group from the organometallic reagent on the carbonyl carbon. youtube.com Similarly, organotin reagents like allyltributyltin can be used to introduce allyl groups, expanding the molecular complexity. acs.org

Table 1: Representative Nucleophilic Additions with Organometallic Reagents

| Reagent | Product Type | General Structure of Product |

| Methylmagnesium Bromide (CH₃MgBr) | Secondary Alcohol | Boc-(R)-NH-CH(Ph)-CH₂-CH(OH)-CH₃ |

| Phenyllithium (C₆H₅Li) | Secondary Alcohol | Boc-(R)-NH-CH(Ph)-CH₂-CH(OH)-C₆H₅ |

| Allyltributyltin | Homoallylic Alcohol | Boc-(R)-NH-CH(Ph)-CH₂-CH(OH)-CH₂-CH=CH₂ |

Reactions with Carbon Nucleophiles (e.g., stabilized enolates, sulfur ylides)

Beyond organometallics, other carbon-based nucleophiles can add to the aldehyde. Stabilized enolates, generated from compounds like malonic esters or β-ketoesters, can participate in aldol-type addition reactions to furnish β-hydroxy carbonyl compounds.

Sulfur ylides, such as those used in the Corey-Chaykovsky reaction, react with aldehydes to form epoxides. The nucleophilic ylide attacks the carbonyl carbon to form a betaine (B1666868) intermediate, which then undergoes intramolecular ring-closure to yield the epoxide. This transformation provides a stereospecific route to introduce a three-membered oxygen-containing ring adjacent to the existing chiral center.

When a nucleophile adds to the aldehyde of a chiral molecule like this compound, a new stereocenter is created, leading to the possibility of two diastereomeric products (syn and anti). The inherent chirality of the starting material, specifically the stereocenter at the 3-position bearing the Boc-amino and phenyl groups, can influence the stereochemical course of the reaction.

Research on the allylation of chiral N-Boc-amino aldehydes with allyltributyltin has shown that the reaction proceeds with moderate to high diastereoselectivity. acs.org In these cases, the anti diastereomer is consistently formed as the major product. acs.org This stereochemical preference can be rationalized by transition state models where the metal atom chelates to both the carbonyl oxygen and the carbamate (B1207046) oxygen, forcing the incoming nucleophile to attack from a specific face of the aldehyde to minimize steric hindrance. acs.org

Table 2: Diastereoselectivity in the Allylation of a Chiral N-Boc-Amino Aldehyde

| Catalyst/Acid | Yield (%) | Diastereomeric Ratio (anti:syn) |

| Trifluoroacetic Acid | 98 | 75:25 |

| Acetic Acid | 99 | 67:33 |

| Benzoic Acid | 99 | 70:30 |

Data adapted from a study on the allylation of (R)-N-Boc-2-amino-3-phenylpropanal. acs.org

Amine-Centered Reactivity and Derivatization

The nitrogen atom, protected by the tert-butyloxycarbonyl (Boc) group, is the other key reactive site. The Boc group is prized for its stability under many reaction conditions, yet it can be removed selectively to liberate the free amine for subsequent transformations. nih.gov

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines because of its stability to bases and nucleophiles. nih.govsemanticscholar.org Its removal is most commonly achieved under acidic conditions. researchgate.net Strong acids like trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an organic solvent efficiently cleave the Boc group to release the free amine, carbon dioxide, and isobutene. nih.govresearchgate.net

Milder and more selective methods have also been developed to avoid side reactions with other sensitive functional groups. researchgate.net Lewis acids such as bismuth(III) trichloride (B1173362) or iron(III) chloride have been shown to deprotect the N-Boc group chemoselectively, leaving other acid-labile groups like tert-butyl esters intact. researchgate.net A recently reported method uses oxalyl chloride in methanol (B129727) for a mild deprotection at room temperature. nih.govrsc.org

Table 3: Conditions for N-Boc Deprotection

| Reagent(s) | Conditions | Key Features |

| Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) | Room Temperature | Standard, highly efficient, but harsh. nih.gov |

| Hydrogen Chloride (HCl) in Dioxane or Ethyl Acetate | Room Temperature | Common and effective; provides the amine as a hydrochloride salt. nih.gov |

| Bismuth(III) Trichloride (BiCl₃) in Acetonitrile/Water | 55°C | Mild Lewis acid condition, selective over other acid-labile groups. researchgate.net |

| Oxalyl Chloride in Methanol | Room Temperature | Very mild conditions, high yields. nih.govrsc.org |

Post-Deprotection Transformations to Other Nitrogen-Containing Functionalities (e.g., Ureas, Amides)

Once the Boc group is removed to unveil the primary amine, (R)-3-amino-3-phenylpropanal can be readily converted into a variety of other nitrogen-containing functional groups.

Amide Formation: The resulting free amine is nucleophilic and can react with activated carboxylic acids (e.g., acyl chlorides, anhydrides) or with carboxylic acids in the presence of coupling reagents (like DCC, EDC) to form amides. This is a fundamental transformation in peptide synthesis. researchgate.net

Urea (B33335) Formation: The synthesis of ureas can be achieved through several routes. A one-pot procedure allows for the direct conversion of the Boc-protected amine into a urea. researchgate.net This method involves the in-situ generation of a highly electrophilic isocyanate intermediate from the Boc-amine using trifluoromethanesulfonic anhydride (B1165640) and a mild base like 2-chloropyridine. This intermediate is then trapped by a primary or secondary amine to yield the final unsymmetrical urea in high yield. researchgate.net

Transformations Involving the Phenyl Substituent

The phenyl group of this compound, while generally stable, can undergo several chemical transformations, primarily through electrophilic aromatic substitution and catalytic hydrogenation. The nature of the substituent, a (1R)-1-[(tert-butoxycarbonyl)amino]-3-oxopropyl group, influences the regioselectivity of these reactions. Although the Boc-protected amine and the aldehyde functionalities are electron-withdrawing, their electronic influence on the phenyl ring is insulated by the saturated alkyl chain. Consequently, the entire side chain primarily acts as an alkyl group, which is known to be an activating, ortho, para-directing group for electrophilic aromatic substitution reactions. vaia.comlibretexts.org

Electrophilic Aromatic Substitution

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for functionalizing aromatic rings. wikipedia.org In the context of this compound, an incoming electrophile replaces a hydrogen atom on the phenyl ring, preferentially at the ortho (C-2' and C-6') and para (C-4') positions. masterorganicchemistry.com This regioselectivity is a result of the electron-donating nature of the alkyl substituent, which stabilizes the cationic intermediate (the arenium ion) formed during the reaction, particularly when the attack occurs at these positions. wikipedia.org

Common electrophilic aromatic substitution reactions that could be applied to this compound include nitration, halogenation, and Friedel-Crafts reactions. masterorganicchemistry.com

Nitration: The introduction of a nitro group (-NO₂) onto the phenyl ring is typically achieved using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄). This combination generates the highly electrophilic nitronium ion (NO₂⁺), which is the active electrophile in the reaction. masterorganicchemistry.com The reaction with this compound would be expected to yield a mixture of ortho-nitro and para-nitro substituted products.

Halogenation: The substitution of a hydrogen atom with a halogen (e.g., bromine or chlorine) can be accomplished by treating the compound with the elemental halogen (Br₂ or Cl₂) in the presence of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃). masterorganicchemistry.com The Lewis acid polarizes the halogen molecule, increasing its electrophilicity and facilitating the attack by the aromatic ring. This would result in the formation of ortho- and para-halogenated derivatives of this compound.

Friedel-Crafts Reactions: This category includes alkylation and acylation, which involve the formation of new carbon-carbon bonds to the aromatic ring.

Friedel-Crafts Alkylation: An alkyl group can be introduced onto the phenyl ring using an alkyl halide and a Lewis acid catalyst. byjus.com However, this reaction is prone to issues such as polyalkylation and carbocation rearrangements. libretexts.orgmasterorganicchemistry.com

Friedel-Crafts Acylation: This reaction introduces an acyl group (R-C=O) to the phenyl ring using an acyl halide or anhydride with a Lewis acid catalyst. byjus.com Unlike alkylation, the product of acylation is a ketone, which is a deactivating group, thus preventing further reactions on the same ring. libretexts.org This makes acylation a more controlled method for the functionalization of the phenyl group in this compound.

Table 1: Predicted Products of Electrophilic Aromatic Substitution on this compound

| Reaction Type | Reagents | Major Products |

| Nitration | HNO₃, H₂SO₄ | Boc-(R)-3-Amino-3-(2-nitrophenyl)propanal and Boc-(R)-3-Amino-3-(4-nitrophenyl)propanal |

| Bromination | Br₂, FeBr₃ | Boc-(R)-3-Amino-3-(2-bromophenyl)propanal and Boc-(R)-3-Amino-3-(4-bromophenyl)propanal |

| Acylation | RCOCl, AlCl₃ | Boc-(R)-3-Amino-3-(2-acylphenyl)propanal and Boc-(R)-3-Amino-3-(4-acylphenyl)propanal |

Catalytic Hydrogenation of the Aromatic Ring

The phenyl group of this compound can be reduced to a cyclohexyl group through catalytic hydrogenation. This transformation typically requires more forcing conditions (higher pressures and temperatures) than the reduction of alkenes or other functional groups. Common catalysts for the hydrogenation of aromatic rings include rhodium, ruthenium, and palladium, often supported on carbon or other materials. rsc.orggoogle.com For instance, a palladium on nickel oxide (Pd/NiO) catalyst has been shown to be effective for the hydrogenation of various substituted aromatic compounds to their corresponding cyclohexane (B81311) derivatives. rsc.org

The hydrogenation of the phenyl ring in this compound would lead to the formation of Boc-(R)-3-Amino-3-cyclohexylpropanal. This transformation significantly alters the three-dimensional structure and lipophilicity of the molecule, which can be a valuable modification in medicinal chemistry and materials science.

Table 2: Hydrogenation of the Phenyl Ring

| Reaction | Reagents/Catalyst | Product |

| Aromatic Ring Hydrogenation | H₂, Ru/C or Pd/C | Boc-(R)-3-Amino-3-cyclohexylpropanal |

Strategic Applications of Boc R 3 Amino 3 Phenylpropanal As a Chiral Synthon

Construction of Complex Peptidomimetics and Amino Acid Derivatives

The unique structural features of Boc-(R)-3-Amino-3-phenylpropanal make it an ideal starting material for the synthesis of non-natural amino acids and for modifying peptides to enhance their therapeutic properties.

Synthesis of β-Amino Acids and β-Amino Alcohols

This compound is a direct precursor to (R)-3-Amino-3-phenylpropanoic acid, a β-amino acid, and (R)-3-Amino-3-phenylpropan-1-ol, a β-amino alcohol. The synthesis of these derivatives is a cornerstone of its utility.

The aldehyde functionality of this compound can be readily oxidized to a carboxylic acid to yield the corresponding β-amino acid. This transformation is typically achieved using mild oxidizing agents to avoid side reactions. The resulting (R)-N-Boc-3-amino-3-phenylpropanoic acid is a valuable building block for peptide synthesis. nih.gov

Alternatively, reduction of the aldehyde group affords the corresponding β-amino alcohol, (R)-N-Boc-3-amino-3-phenylpropan-1-ol. This is commonly accomplished using reducing agents like sodium borohydride. These chiral β-amino alcohols are not only important intermediates in their own right but also serve as precursors for further synthetic elaborations. rsc.org

| Starting Material | Product | Transformation |

| This compound | (R)-N-Boc-3-amino-3-phenylpropanoic acid | Oxidation |

| This compound | (R)-N-Boc-3-amino-3-phenylpropan-1-ol | Reduction |

β-Amino acids and their derivatives are of significant interest because their incorporation into peptides can lead to improved metabolic stability against enzymatic degradation. researchgate.net Common synthetic strategies to access β-amino acids often involve multi-step sequences and pre-functionalized starting materials. illinois.edu The direct availability of a chiral aldehyde like this compound simplifies the synthesis of these valuable compounds.

Incorporation into Modified Peptides and Peptide Isosteres for Conformational Control

The incorporation of β-amino acid residues derived from this compound into peptide chains is a key strategy for creating peptidomimetics with controlled conformations. nih.gov Peptidomimetics are compounds that mimic the structure and function of natural peptides but have improved properties such as enhanced stability and oral bioavailability. The introduction of β-amino acids can induce specific secondary structures, such as β-turns and helices, which are crucial for biological activity. nih.govmdpi.com

The additional methylene (B1212753) group in the backbone of a β-amino acid, compared to its α-amino acid counterpart, alters the conformational landscape of the peptide. This structural modification can constrain the peptide into a bioactive conformation, leading to higher receptor affinity and selectivity. The phenyl group of the (R)-3-Amino-3-phenylpropanal-derived unit can also engage in specific interactions with the target receptor, further enhancing binding.

Peptide isosteres, where a peptide bond is replaced with a non-hydrolyzable mimic, are another important class of peptidomimetics. While not a direct replacement for the amide bond, the incorporation of β-amino acids alters the spacing and orientation of side chains, effectively acting as a structural and functional mimic of a particular peptide segment. This can lead to compounds with agonist or antagonist activity.

Role in the Synthesis of Biologically Active Molecules

The chiral nature of this compound makes it an essential building block for the enantioselective synthesis of various biologically active molecules, including pharmaceuticals and chiral ligands.

Precursors to Pharmaceutical Intermediates and Drug Candidates (e.g., HIV Protease Inhibitors)

This compound and its derivatives are valuable intermediates in the synthesis of pharmaceutical compounds. One of the most significant applications is in the development of HIV protease inhibitors. nih.gov HIV protease is a crucial enzyme for the replication of the HIV virus, and its inhibition is a major therapeutic strategy for the treatment of AIDS. nih.gov

Many HIV protease inhibitors are peptidomimetics that are designed to fit into the active site of the enzyme. The (R)-3-amino-3-phenylpropyl scaffold, derived from this compound, is a key structural motif in some of these inhibitors. The specific stereochemistry and the phenyl group are often critical for potent inhibitory activity. The synthesis of these complex molecules often relies on the availability of chiral building blocks like this compound to ensure the correct three-dimensional arrangement of the final drug molecule. For instance, the hydroxyethylene dipeptide isostere, a common core in HIV protease inhibitors, can be synthesized using β-amino acid derivatives. nih.gov

Building Block for the Synthesis of Chiral Auxiliaries and Ligands

Chiral auxiliaries and ligands are essential tools in asymmetric synthesis, enabling the stereocontrolled formation of new chiral centers. This compound can be converted into chiral β-amino alcohols, which are known to be effective chiral auxiliaries and ligands for a variety of metal-catalyzed reactions. scirp.orgnih.gov

The amino and hydroxyl groups of the resulting β-amino alcohol can coordinate to a metal center, creating a chiral environment that directs the approach of a substrate, leading to the preferential formation of one enantiomer of the product. These ligands have been successfully employed in reactions such as asymmetric reductions, alkylations, and cycloadditions. The (R)-configuration of the starting material directly translates to the chirality of the resulting ligand, making it a reliable source of stereochemical control. The development of new chiral ligands is an active area of research, and amino acid-derived structures are particularly attractive due to their ready availability from the chiral pool. rsc.orgmdpi.com

Contribution to Combinatorial Chemistry and Library Synthesis

Combinatorial chemistry is a powerful strategy for the rapid synthesis of large numbers of compounds (libraries) for high-throughput screening to identify new drug leads. nih.govresearchgate.net The "split-mix" synthesis method is a common approach where a solid support is divided into portions, each reacting with a different building block, and then recombined. researchgate.net

This compound, as a bifunctional building block (possessing a protected amine and a reactive aldehyde), is well-suited for use in combinatorial library synthesis. nih.gov Its aldehyde group can undergo a variety of reactions, such as reductive amination, Wittig reactions, and additions of organometallic reagents, to introduce diversity into the library. The Boc-protected amine can be deprotected and coupled with a range of carboxylic acids or other electrophiles. This dual reactivity allows for the creation of a wide array of structurally diverse molecules from a single chiral starting material. The defined stereochemistry of this compound ensures that the resulting library members are enantiomerically pure, which is crucial for identifying stereospecific interactions with biological targets.

| Synthetic Strategy | Diversity Introduction |

| Reductive Amination | Introduction of various amine-containing fragments |

| Wittig Reaction | Formation of a carbon-carbon double bond with various phosphonium (B103445) ylides |

| Organometallic Addition | Creation of a new stereocenter with a variety of R-groups |

| Amide Coupling (after deprotection) | Incorporation of diverse carboxylic acid building blocks |

The use of building blocks like this compound in combinatorial synthesis accelerates the drug discovery process by providing access to a vast chemical space of chiral molecules for biological evaluation. nih.gov

Advanced Research Perspectives and Future Directions in Boc R 3 Amino 3 Phenylpropanal Research

Development of More Efficient and Sustainable Synthetic Routes

The demand for greener and more efficient chemical processes has spurred significant research into the synthesis of chiral molecules like Boc-(R)-3-Amino-3-phenylpropanal.

Green Chemistry Principles in the Synthesis of Chiral Amino Aldehydes

The synthesis of chiral amino aldehydes is increasingly guided by the principles of green chemistry, which prioritize waste reduction, the use of renewable feedstocks, and the design of safer chemical processes. rsc.org One key area of focus is the development of catalytic methods that avoid the use of stoichiometric and often toxic reagents. For instance, biocatalysis, employing enzymes like transaminases, offers a highly selective and environmentally benign route to chiral amines and their derivatives. mdpi.com These enzymatic reactions can be performed in aqueous media under mild conditions, significantly reducing the environmental footprint compared to traditional organic synthesis.

Another green approach involves the use of multi-component reactions, which combine several starting materials in a single step to form a complex product, thereby minimizing solvent use and purification steps. The Rodionov reaction, a classic method for synthesizing β-amino acids from aldehydes, is being revisited and adapted to be more sustainable. researchgate.net Furthermore, research is ongoing to replace hazardous reagents, such as those used in the Arndt–Eistert homologation, with safer alternatives for the synthesis of enantiopure N-Boc-β3-amino acid methyl esters. rsc.org

Exploration of Flow Chemistry and Continuous Processing Methodologies

Flow chemistry, or continuous processing, offers significant advantages over traditional batch synthesis, including improved safety, better heat and mass transfer, and the potential for automation and scalability. nih.gov The application of flow chemistry to the synthesis of chiral compounds is a rapidly growing field. numberanalytics.com For the synthesis of chiral amino aldehydes and related structures, continuous flow processes can enable the use of solid-supported catalysts and reagents, which can be easily separated from the product stream and potentially recycled, further enhancing the sustainability of the process. nih.govnih.gov

A notable example is the continuous flow synthesis of chiral cyanohydrins, which are precursors to many important chiral molecules. nih.gov This method utilizes a column packed with an enzyme source, allowing for a high-throughput process with high yields and enantiomeric excess. nih.gov Similarly, flow processes have been developed for the synthesis of N-Boc-β-amino ketones, demonstrating the versatility of this technology. researchgate.net The integration of flow chemistry with other green technologies, such as biocatalysis and photocatalysis, holds immense promise for the future of chiral aldehyde synthesis. numberanalytics.comresearchgate.net

Exploration of Novel Catalytic Systems for Enhanced Stereoselectivity and Yields

The stereoselective synthesis of chiral molecules is a central challenge in organic chemistry. egrassbcollege.ac.in The development of novel catalytic systems is crucial for improving the efficiency and selectivity of reactions involving this compound and other chiral aldehydes.

A primary focus is the design of new chiral ligands for metal-catalyzed reactions. mdpi.com For example, carbohydrate-based ligands have shown great potential in the enantioselective addition of organozinc reagents to aldehydes, offering a renewable and versatile platform for catalyst development. mdpi.com The stereochemical outcome of many reactions is highly dependent on the nature of the catalyst and the reaction conditions. wikipedia.org For instance, in aldol (B89426) reactions, the choice of metal counterion and the use of chiral auxiliaries can dramatically influence the diastereoselectivity and enantioselectivity. wikipedia.org

Organocatalysis, which uses small organic molecules as catalysts, has emerged as a powerful tool for asymmetric synthesis. Chiral aldehydes themselves can act as catalysts in certain reactions. rsc.org Furthermore, the combination of different catalytic systems, such as the merger of N-heterocyclic carbene catalysis with transition metal catalysis, can lead to unprecedented transformations with high stereocontrol. researchgate.net The development of dual-catalyst systems, where two catalysts work in concert to promote a reaction, is another promising avenue for achieving high levels of stereoselectivity. chemistryviews.org

| Catalyst System | Reaction Type | Key Advantages |

| Enzyme (e.g., Transaminase) | Asymmetric amination | High stereoselectivity, mild conditions, green |

| Solid-supported prolyl-peptide | Asymmetric α-amination | Recyclable catalyst, suitable for flow chemistry nih.gov |

| Chiral BINOL-aldehyde | Asymmetric α-hydrocarbylation | Direct functionalization of N-unprotected amino acids rsc.org |

| Rhodium with chiral phosphine (B1218219) ligand | Hydroacylation | High stereospecificity, good functional group tolerance acs.org |

| Titanium with carbohydrate-based ligand | Alkylzinc addition to aldehydes | High enantioselectivity, uses renewable ligands mdpi.com |

Expanded Applications in Materials Science and Chemical Biology

The unique structural features of this compound and its derivatives make them attractive building blocks for applications beyond traditional organic synthesis, extending into materials science and chemical biology.

In materials science, the incorporation of chiral units into polymers can lead to materials with unique optical, electronic, and mechanical properties. For example, polymers derived from chiral amino acids can self-assemble into ordered structures, which can be utilized in areas such as chiral recognition, catalysis, and the development of novel drug delivery systems. chemimpex.com The phenyl group in this compound can also contribute to the material's properties through π-π stacking interactions.

In the realm of chemical biology, chiral amino aldehydes and their derivatives are valuable tools for probing biological processes. They can be used to synthesize peptide and protein mimics with enhanced stability or specific biological activities. acs.org For example, they can serve as precursors to β-amino acids, which are components of many biologically active peptides and natural products. rsc.org The aldehyde functionality allows for a variety of chemical modifications, enabling the attachment of fluorescent probes, affinity tags, or other reporter groups to study molecular interactions within a biological context.

Computational Chemistry Approaches to Predict Reactivity, Stereocontrol, and Molecular Interactions

Computational chemistry has become an indispensable tool in modern chemical research, providing insights that can guide experimental design and accelerate discovery. For a chiral molecule like this compound, computational methods can be applied to several key areas.

Predicting the stereochemical outcome of a reaction is a major application of computational chemistry. rsc.org By modeling the transition states of a reaction, chemists can understand the factors that govern stereoselectivity and rationally design catalysts and reaction conditions to favor the desired product. egrassbcollege.ac.in For example, computational studies can elucidate the role of the catalyst, solvent, and substituents in controlling the facial selectivity of nucleophilic attack on the aldehyde carbonyl group.

Computational methods are also used to predict the reactivity of molecules and to understand reaction mechanisms. For instance, density functional theory (DFT) calculations can be used to determine the activation energies of different reaction pathways, helping to identify the most likely mechanism. This information is crucial for optimizing reaction conditions and developing more efficient synthetic routes.

Furthermore, molecular modeling and docking studies can be used to predict how molecules like this compound and its derivatives interact with biological targets such as enzymes and receptors. This is particularly valuable in drug discovery, where it can help to identify potential drug candidates and guide the design of more potent and selective inhibitors.

| Computational Method | Application in this compound Research |

| Quantum Mechanics (e.g., DFT) | Predicting reaction pathways and activation energies |

| Molecular Mechanics | Conformational analysis of the molecule and its transition states |

| Molecular Docking | Predicting binding modes and affinities to biological targets |

| QM/MM (Quantum Mechanics/Molecular Mechanics) | Modeling enzymatic reactions involving the compound |

常见问题

Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) guide research on this compound?

- Methodological Answer :

- Feasibility : Prioritize SCXRD or NMR over synchrotron-based methods if resources are limited.

- Novelty : Investigate understudied properties (e.g., photostability, catalytic potential).

- Ethics : Follow institutional guidelines for hazardous waste disposal .

- Relevance : Align with broader goals in asymmetric catalysis or peptide mimetic design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。